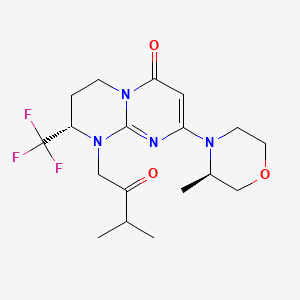

Vps34-IN-2

Beschreibung

Eigenschaften

IUPAC Name |

(8S)-2-[(3R)-3-methylmorpholin-4-yl]-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N4O3/c1-11(2)13(26)9-25-14(18(19,20)21)4-5-24-16(27)8-15(22-17(24)25)23-6-7-28-10-12(23)3/h8,11-12,14H,4-7,9-10H2,1-3H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCIAOUZMPREOO-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC(=O)C(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vps34-IN-2 Mechanism of Action in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vps34, the class III phosphoinositide 3-kinase (PI3K), is a pivotal enzyme in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Its catalytic activity, generating phosphatidylinositol 3-phosphate (PI3P), is essential for the recruitment of downstream effectors and the formation of the autophagosome. Vps34-IN-2 is a potent and selective small molecule inhibitor of Vps34. This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of autophagy, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating autophagy and the therapeutic potential of Vps34 inhibition.

Introduction to Vps34 and Autophagy

Autophagy is a highly conserved catabolic process crucial for cellular homeostasis, stress response, and the elimination of damaged organelles and misfolded proteins. The initiation of autophagy is tightly regulated and involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.

A key regulator of this process is the lipid kinase Vps34 (Vacuolar Protein Sorting 34). Vps34 is the sole member of the class III PI3K family and its primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P).[1][2] This localized production of PI3P on specific membrane compartments, such as the phagophore (the precursor to the autophagosome), serves as a docking site for proteins containing PI3P-binding domains, like FYVE and PX domains.[3] This recruitment is a critical step for the assembly of the core autophagy machinery.

Vps34 exists in two main, mutually exclusive complexes:

-

Complex I: Composed of Vps34, Vps15 (a regulatory subunit), Beclin 1, and ATG14L. This complex is primarily involved in the initiation of autophagy.[1][2][3][4][5]

-

Complex II: Contains Vps34, Vps15, Beclin 1, and UVRAG. This complex is predominantly associated with endocytic trafficking and the maturation of autophagosomes.[1][3][4]

Given its central role in autophagy, Vps34 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders, where autophagy modulation is considered a promising strategy.[1][4]

This compound: A Potent and Selective Inhibitor

This compound is a novel and highly selective inhibitor of Vps34.[6] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Vps34 kinase domain, thereby preventing the phosphorylation of its substrate, phosphatidylinositol.[3] This direct inhibition of Vps34's catalytic activity leads to a reduction in cellular PI3P levels, which in turn blocks the initiation of autophagy.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various assays. The following table summarizes key quantitative data for this compound and provides a comparison with other well-known Vps34 inhibitors.

| Inhibitor | Target | Assay Type | IC50 / Kd | Selectivity Profile | Reference(s) |

| This compound | Vps34 | Enzymatic | IC50: 2 nM | Highly selective against class I PI3Ks (PI3Kα, β, δ, γ) and mTOR. | [6] |

| Vps34 | Cellular (GFP-FYVE) | IC50: 82 nM | [6] | ||

| SAR405 | Vps34 | Enzymatic | IC50: 1.2 nM; Kd: 1.5 nM | Highly selective against class I and II PI3Ks and mTOR. | [7][8] |

| Vps34 | Cellular (GFP-FYVE) | IC50: 42 nM | [8] | ||

| PIK-III | Vps34 | Enzymatic | IC50: 18 nM | Selective over PI3Kδ (IC50: 1.2 µM). | [6] |

| Vps34-IN-1 | Vps34 | Enzymatic | IC50: 25 nM | Does not significantly inhibit class I and II PI3Ks. | [6] |

Signaling Pathway of Vps34 Inhibition by this compound

The mechanism of action of this compound is centered on its ability to disrupt the Vps34-mediated signaling cascade that initiates autophagy. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Vps34 In Vitro Kinase Assay (Radioactive)

This assay directly measures the catalytic activity of Vps34 by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.

Materials:

-

Recombinant Vps34/Vps15 complex

-

Phosphatidylinositol (PI) liposomes

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound or other inhibitors

-

TLC plates (Silica Gel 60)

-

TLC running buffer (e.g., chloroform:methanol:water:acetic acid)

-

Phosphorimager or X-ray film

Procedure:

-

Liposome Preparation: Prepare PI-containing liposomes by sonication or extrusion to form small unilamellar vesicles.

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex, PI liposomes, and kinase assay buffer.

-

Inhibitor Treatment: Add this compound at various concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding a solution of chloroform/methanol/HCl.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The ³²P-labeled PI3P will be in the lower organic phase.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the TLC running buffer.

-

Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PI3P. Quantify the signal intensity to determine the level of Vps34 activity.

GFP-FYVE Cellular Assay

This cell-based assay monitors the localization of a PI3P-binding probe to assess cellular Vps34 activity. The FYVE domain specifically binds to PI3P, and a GFP-tagged FYVE protein will localize to PI3P-rich membranes (e.g., endosomes), forming fluorescent puncta.

Materials:

-

Cells stably or transiently expressing a GFP-2xFYVE construct (e.g., U2OS or HeLa cells)

-

Cell culture medium and supplements

-

This compound or other inhibitors

-

High-content imaging system or fluorescence microscope

-

Image analysis software

Procedure:

-

Cell Seeding: Plate the GFP-2xFYVE expressing cells in a multi-well plate suitable for imaging.

-

Inhibitor Treatment: Treat the cells with a dilution series of this compound for a defined period (e.g., 1-4 hours).

-

Cell Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and stained with a nuclear counterstain (e.g., DAPI) to aid in cell segmentation during image analysis.

-

Image Acquisition: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture both the GFP and nuclear channels.

-

Image Analysis: Use image analysis software to identify individual cells and quantify the number and intensity of GFP-FYVE puncta per cell. A decrease in GFP puncta indicates inhibition of Vps34 activity.

LC3 Turnover Assay (Western Blot)

This assay measures autophagic flux by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. To measure flux, the assay is performed in the presence and absence of lysosomal inhibitors.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or a combination of E64d and Pepstatin A)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-LC3 and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with this compound at various concentrations. For each concentration, have two sets of wells: one with and one without a lysosomal inhibitor. The lysosomal inhibitor is typically added for the last 2-4 hours of the this compound treatment.

-

Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-LC3 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for LC3-I, LC3-II, and the loading control.

-

Calculate the LC3-II/loading control ratio. Autophagic flux is determined by the difference in the LC3-II levels between samples with and without the lysosomal inhibitor. This compound is expected to decrease the accumulation of LC3-II in the presence of lysosomal inhibitors.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound on autophagy.

Conclusion

This compound is a powerful research tool for dissecting the role of Vps34 in autophagy and other cellular processes. Its high potency and selectivity make it a valuable pharmacological agent for inhibiting the initiation of autophagy by directly targeting the production of PI3P. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive characterization of this compound and other Vps34 inhibitors, facilitating further research into the therapeutic potential of targeting this critical kinase in a variety of disease contexts. The continued investigation into the nuanced roles of Vps34 and the development of specific inhibitors like this compound will undoubtedly advance our understanding of autophagy and open new avenues for drug discovery.

References

- 1. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]

- 2. Targeting VPS34 in autophagy: An update on pharmacological small-molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VPS34 complexes from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Vps34-IN-2: A Selective Vps34 Inhibitor for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar protein sorting 34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular membrane trafficking. It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid second messenger. PtdIns(3)P plays a pivotal role in the initiation of autophagy and in the regulation of endosomal sorting by recruiting specific effector proteins. Given its central role in these fundamental cellular processes, dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.

Vps34-IN-2 is a novel, potent, and highly selective inhibitor of Vps34. Its specificity for Vps34 over other PI3K isoforms and protein kinases makes it an invaluable tool for elucidating the precise cellular functions of Vps34 and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, cellular effects, and detailed protocols for its use in key experimental assays.

Data Presentation

Quantitative Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| Vps34 | Enzymatic Assay | 2 | [1] |

| Vps34 | GFP-FYVE Cellular Assay | 82 | [1] |

Table 1: Potency of this compound against Vps34.

| Kinase Isoform | IC50 (µM) | Reference |

| PI3Kα | 2.7 | [1] |

| PI3Kβ | 4.5 | [1] |

| PI3Kδ | 2.5 | [1] |

| PI3Kγ | >10 | [1] |

| mTOR | >10 | [1] |

Table 2: Selectivity profile of this compound against Class I PI3Ks and mTOR.

In Vivo Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Dosing Route | Reference |

| Bioavailability | 85% | Not Specified | Oral (po) | [1] |

| Tmax | 0.5 hours | Not Specified | Oral (po) | [1] |

| Plasma Clearance | 2.3 L/h/kg | Not Specified | Intravenous (iv) | [1] |

Table 3: In vivo pharmacokinetic parameters of this compound.

Signaling Pathways

Vps34 functions within two distinct multiprotein complexes, Complex I and Complex II, which direct its activity towards autophagy and endosomal trafficking, respectively.

Vps34 Signaling in Autophagy (Complex I)

Vps34 Complex I, consisting of Vps34, Vps15, Beclin-1, and ATG14L, is essential for the initiation of autophagy. Upon induction of autophagy (e.g., by nutrient starvation), this complex is recruited to the phagophore assembly site (PAS). There, Vps34 generates PtdIns(3)P, which acts as a docking site for downstream effectors like WIPI (WD-repeat protein interacting with phosphoinositides) and DFCP1 (double FYVE-containing protein 1). This recruitment is a critical step for the elongation and closure of the autophagosome.

Vps34 Signaling in Endosomal Trafficking (Complex II)

Vps34 Complex II is composed of Vps34, Vps15, Beclin-1, and UVRAG. This complex is primarily involved in the regulation of endosomal trafficking, including endosome maturation and the sorting of cargo for degradation in lysosomes. Complex II is recruited to endosomal membranes where the Vps34-generated PtdIns(3)P recruits effector proteins such as EEA1 (Early Endosome Antigen 1), which facilitates the fusion of vesicles with early endosomes.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

In Vitro Vps34 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Vps34 by quantifying the incorporation of radiolabeled phosphate into its lipid substrate.

Materials:

-

Recombinant Vps34/Vps15 complex

-

Phosphatidylinositol (PtdIns) liposomes

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound dissolved in DMSO

-

TLC plates (Silica Gel 60)

-

TLC running buffer (e.g., Chloroform:Methanol:Ammonium Hydroxide:Water)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare PtdIns liposomes by sonication or extrusion.

-

In a microcentrifuge tube, combine the recombinant Vps34/Vps15 complex with the PtdIns liposomes in kinase assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.

-

Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.

-

Stop the reaction by adding a solution of 1M HCl.

-

Extract the lipids using a mixture of chloroform and methanol.

-

Spot the lipid-containing organic phase onto a TLC plate.

-

Develop the TLC plate using the running buffer to separate the lipids.

-

Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PtdIns(3)P.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value for this compound.

GFP-FYVE Cellular Assay

This cell-based assay measures the effect of this compound on the intracellular localization of a PtdIns(3)P-binding probe, providing a readout of Vps34 activity in a cellular context. The FYVE domain specifically binds to PtdIns(3)P, and a GFP-tagged tandem FYVE domain (GFP-2xFYVE) will localize to endosomal membranes where PtdIns(3)P is abundant. Inhibition of Vps34 leads to a decrease in PtdIns(3)P levels and a subsequent dispersal of the GFP-FYVE probe from punctate endosomal structures into the cytoplasm.

Materials:

-

Cells stably or transiently expressing a GFP-2xFYVE probe (e.g., U2OS or HeLa cells)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining (optional)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed the GFP-2xFYVE expressing cells into a multi-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-4 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

If desired, stain the nuclei with DAPI.

-

Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

-

Analyze the images to quantify the localization of the GFP-FYVE probe. This can be done by measuring the intensity of GFP puncta or the ratio of punctate to diffuse cytoplasmic fluorescence.

-

Plot the quantitative data against the concentration of this compound to determine the cellular IC50 value.

LC3-II Western Blot for Autophagy Flux

This assay is used to monitor the effect of this compound on autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the amount of LC3-II is a hallmark of autophagy induction. To measure autophagic flux (the rate of autophagy), the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine), which blocks the degradation of autophagosomes.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Lysosomal inhibitor (e.g., Bafilomycin A1)

-

RIPA buffer or other suitable lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Seed cells and grow to the desired confluency.

-

Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control (DMSO).

-

For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Also include a control with the lysosomal inhibitor alone.

-

Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE using a gel with appropriate acrylamide concentration to resolve LC3-I and LC3-II (typically 12-15%).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. Inhibition of Vps34 is expected to reduce autophagic flux.

Conclusion

This compound is a powerful and selective chemical probe for studying the multifaceted roles of Vps34 in cellular physiology and disease. Its high potency and selectivity, combined with favorable in vivo properties, make it an excellent tool for both basic research and preclinical drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, ultimately advancing our understanding of Vps34 biology and its potential as a therapeutic target.

References

The Role of Vps34-IN-2 in Inhibiting PI3K Class III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family, is a critical regulator of fundamental cellular processes, including autophagy and endosomal trafficking.[1][2] Its unique substrate specificity for phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P) distinguishes it from class I and II PI3Ks and underscores its importance as a therapeutic target.[2][3] Vps34-IN-2 is a potent and selective inhibitor of Vps34, serving as an invaluable tool for elucidating the physiological roles of Vps34 and for exploring its therapeutic potential.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to Vps34 and the PI3K Class III Pathway

The PI3K family of lipid kinases is broadly classified into three classes based on their structure, substrate specificity, and function.[6][7] Class I PI3Ks are well-known for their role in cell growth, proliferation, and survival, while class II PI3Ks are involved in membrane trafficking and signaling.[6][8] Class III PI3K, exclusively represented by Vps34, is essential for the initiation of autophagy and for mediating endosomal sorting.[1][9]

Vps34 functions within two distinct multiprotein complexes:

-

Complex I: Comprising Vps34, Vps15 (a regulatory serine/threonine kinase), Beclin-1, and ATG14L, this complex is primarily involved in the initiation of autophagy.[3][10]

-

Complex II: In this complex, ATG14L is replaced by UVRAG, and it primarily functions in the endosomal sorting pathway.[3][10]

The product of Vps34 activity, PI(3)P, acts as a docking site on membranes for proteins containing FYVE and PX domains, thereby recruiting downstream effectors to initiate autophagy or facilitate vesicle trafficking.[6][11] Given its central role in these processes, dysregulation of Vps34 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling target for drug development.[9][12]

This compound: A Potent and Selective Class III PI3K Inhibitor

This compound is a novel and highly selective small molecule inhibitor of Vps34.[4][5] It exhibits potent activity against Vps34 in both enzymatic and cellular assays.[4][5]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Vps34 kinase domain.[13][14] This binding prevents the phosphorylation of phosphatidylinositol, thereby blocking the production of PI(3)P and inhibiting downstream cellular processes such as autophagy.[13]

Quantitative Data and Selectivity Profile

The potency and selectivity of this compound have been characterized across various kinase assays. The following tables summarize the key quantitative data for this compound and other relevant Vps34 inhibitors.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| Enzymatic Assay | Vps34 | 2 | [4][5] |

| Cellular Assay (GFP-FYVE) | Vps34 | 82 | [4][5] |

Table 2: Selectivity Profile of this compound against Other PI3K Isoforms and mTOR

| Target | IC50 (µM) | Reference |

| PI3Kα | 2.7 | [4][5] |

| PI3Kβ | 4.5 | [4][5] |

| PI3Kδ | 2.5 | [4][5] |

| PI3Kγ | >10 | [4][5] |

| mTOR | >10 | [4][5] |

Table 3: Comparison of IC50 Values for Various Vps34 Inhibitors

| Inhibitor | Vps34 IC50 (nM) | Reference |

| This compound (PIK-III) | 2 (enzymatic), 18 (biochemical) | [4][15] |

| SAR405 | 1.2 | [15] |

| VPS34 inhibitor 1 | 15 | [15] |

| Autophinib | 19 | [15] |

| Vps34-IN-1 | 25 | [15] |

Signaling Pathways and Experimental Workflows

PI3K Class III Signaling Pathway in Autophagy

The initiation of autophagy is tightly regulated by the Vps34 complex I. Upon induction of autophagy (e.g., by nutrient starvation), the Vps34 complex is activated, leading to the local production of PI(3)P on the phagophore membrane. This recruits PI(3)P-binding proteins, which are essential for the elongation and closure of the autophagosome.

Caption: PI3K Class III pathway in autophagy initiation.

Experimental Workflow: In Vitro Vps34 Kinase Assay

This workflow outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor like this compound.

References

- 1. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Classes of phosphoinositide 3-kinases at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 9. Targeting VPS34 in autophagy: An update on pharmacological small-molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

A Technical Guide to Investigating Vps34 Function Using the Selective Inhibitor Vps34-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vps34, a Key Regulator of Intracellular Trafficking

Vacuolar protein sorting 34 (Vps34), also known as phosphoinositide 3-kinase class III (PIK3C3), is a central enzyme in cellular homeostasis.[1][2][3] As the sole class III phosphoinositide 3-kinase (PI3K), its primary function is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1][3] This lipid messenger, PI(3)P, is crucial for recruiting effector proteins that orchestrate the intricate processes of autophagy and endosomal trafficking.[1][3]

Vps34 does not act in isolation but as a part of distinct multi-protein complexes that direct its function towards specific pathways.[2][4][5][6]

-

Complex I: In association with Beclin-1, Vps15, and ATG14L, Vps34 initiates autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins to maintain cellular health.[2][5][7]

-

Complex II: When complexed with Beclin-1, Vps15, and UVRAG, Vps34 regulates endosomal trafficking, a process vital for sorting and transporting cargo within the cell, including the degradation of growth factor receptors.[2][5][8]

Given its critical roles, dysregulation of Vps34 activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[2][3][9]

Vps34-IN-2 (PIK-III): A Selective Chemical Probe

To dissect the specific functions of Vps34, potent and selective inhibitors are indispensable tools. This compound, also known as PIK-III, is a selective inhibitor of Vps34's enzymatic activity.[10] By blocking the ATP-binding pocket of Vps34, it prevents the production of PI(3)P, thereby inhibiting downstream processes like autophagy and endosomal trafficking.[3] Its selectivity over other PI3K classes allows researchers to probe the specific consequences of Vps34 inhibition with minimal off-target effects.[10]

Quantitative Data Summary

The potency and selectivity of Vps34 inhibitors are critical for their utility in research. The following table summarizes the in vitro inhibitory activity of this compound and other common Vps34 inhibitors.

| Inhibitor | Target | IC50 (nM) | Selectivity Notes |

| This compound (PIK-III) | Vps34 | 18 | Selective over class I PI3Ks (e.g., PI(3)Kδ IC50 = 1,200 nM).[10] |

| Vps34-IN-1 | Vps34 | 25 | Highly selective against class I and class II PI3Ks.[10][11] |

| SAR405 | Vps34 | 1.2 | Highly selective; inactive against class I/II PI3Ks and mTOR up to 10 µM.[10][12] |

| 3-Methyladenine (3-MA) | Vps34, PI3Kγ | 25,000 (in HeLa cells) | Broad spectrum PI3K inhibitor, not specific to Vps34.[10] |

Vps34 Signaling Pathways and Inhibition

This compound allows for the precise investigation of the two primary pathways regulated by Vps34.

Role in Autophagy Initiation

Vps34 is essential for the initiation of autophagy.[1][9] In response to cellular stress or starvation, the Vps34-Beclin-1-ATG14L complex (Complex I) is activated.[2][7] Vps34 then generates PI(3)P on the phagophore (the precursor to the autophagosome), which recruits downstream effectors like WIPI proteins, leading to the elongation and closure of the autophagosome.[7] this compound blocks this initial step, preventing autophagosome formation.[3][10]

Caption: this compound inhibits autophagy by blocking PI(3)P production.

Role in Endosomal Trafficking

Vps34 is also critical for endosomal trafficking, particularly in the maturation of early endosomes to late endosomes and their fusion with lysosomes.[8][9][13] The Vps34-Beclin-1-UVRAG complex (Complex II) generates PI(3)P on endosomal membranes.[2][8] This PI(3)P pool is necessary for recruiting proteins that regulate vesicle sorting and the activity of small GTPases like Rab7.[8][14] For instance, Vps34-mediated PI(3)P production is required to recruit the Rab7 GTPase-activating protein (GAP) Armus, which is necessary for proper late endosomal function and degradation of cargo like the epidermal growth factor receptor (EGFR).[2][8] Inhibition by this compound disrupts these processes, leading to enlarged late endosomes and impaired cargo degradation.[8][14]

Caption: this compound disrupts endosomal maturation by inhibiting PI(3)P.

Experimental Protocols

Investigating the effects of this compound requires robust biochemical and cellular assays.

In Vitro Vps34 Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of Vps34 and its inhibition by compounds like this compound.[11][15]

Objective: To quantify the phosphorylation of phosphatidylinositol (PI) by recombinant Vps34 and determine the IC50 of this compound.

Materials:

-

Recombinant human Vps34/Vps15 complex

-

Phosphatidylinositol (PI) liposomes

-

This compound (or other inhibitors)

-

Kinase assay buffer (e.g., 25 mM Tris pH 7.4, 150 mM NaCl, 4 mM MnCl2, 2 mM TCEP)

-

[γ-³²P]ATP

-

Thin Layer Chromatography (TLC) plate (silica)

-

TLC mobile phase (e.g., Chloroform:Methanol:Ammonia:Water)

-

Phosphorimager or X-ray film

Procedure:

-

Prepare Kinase Reaction: In a microcentrifuge tube, combine the kinase assay buffer, recombinant Vps34/Vps15 enzyme, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Pre-incubate for 10 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding PI liposomes and [γ-³²P]ATP. Incubate at 30°C for a defined period (e.g., 20 minutes) where the reaction is linear.

-

Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Lipid Extraction: Extract the lipids using a chloroform/methanol mixture. Vortex and centrifuge to separate the phases. The lower organic phase contains the lipids.

-

TLC Separation: Carefully spot the extracted lipid from the organic phase onto a silica TLC plate.[15] Allow the spot to dry completely.

-

Develop TLC: Place the TLC plate in a chamber containing the mobile phase. Allow the solvent front to migrate near the top of the plate.[15]

-

Detection: Dry the plate and visualize the radiolabeled PI(3)P product using a phosphorimager or by exposing it to X-ray film.[15]

-

Quantification: Quantify the signal intensity of the PI(3)P spot. Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by non-linear regression.

Cellular Autophagy Assay (LC3-II Western Blot)

This assay measures the accumulation of LC3-II, a marker for autophagosomes, to assess the impact of this compound on autophagy in a cellular context.[16][17]

Objective: To determine the effect of this compound on autophagic flux by monitoring LC3-I to LC3-II conversion.

Materials:

-

Cell line of interest (e.g., HeLa, MEFs)

-

Complete cell culture medium

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at desired concentrations for a specific time (e.g., 4 hours). Include control groups: vehicle (DMSO) and a positive control for autophagy induction (e.g., starvation medium).

-

Autophagic Flux Measurement: To measure autophagic flux, treat a parallel set of cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2 hours of the experiment.[16][18] This prevents the degradation of LC3-II in the lysosome, allowing for the measurement of autophagosome synthesis rate.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 12,000 rpm for 10 minutes at 4°C.[19]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is better for resolving LC3-I and LC3-II).

-

Transfer proteins to a PVDF membrane.[19]

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[19]

-

Incubate with primary anti-LC3 antibody overnight at 4°C. The antibody should detect both LC3-I (cytosolic, ~18 kDa) and LC3-II (lipidated, ~16 kDa).[17][19]

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate.

-

-

Analysis: Quantify the band intensities for LC3-II and the loading control. A decrease in the LC3-II/loading control ratio in the presence of this compound (especially in the Bafilomycin A1 co-treatment group) indicates inhibition of autophagosome formation. Analyze p62 levels as a secondary marker; inhibition of autophagy will lead to its accumulation.

Caption: Workflow for assessing autophagy via LC3-II western blotting.

Conclusion

This compound is a powerful and selective chemical tool that enables the detailed investigation of Vps34's roles in autophagy and endosomal trafficking. By combining its use with the quantitative biochemical and cellular assays outlined in this guide, researchers can effectively dissect the complex signaling networks governed by Vps34, paving the way for new therapeutic strategies in a variety of disease contexts.

References

- 1. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Two Distinct Vps34 Phosphatidylinositol 3–Kinase Complexes Function in Autophagy and Carboxypeptidase Y Sorting inSaccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation Mechanisms of the VPS34 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Autophagy - Wikipedia [en.wikipedia.org]

- 8. Vps34 regulates Rab7 and late endocytic trafficking through recruitment of the GTPase-activating protein Armus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Probe VPS34-IN-1 | Chemical Probes Portal [chemicalprobes.org]

- 12. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vps34 Deficiency Reveals the Importance of Endocytosis for Podocyte Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Vps34-IN-2 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family, has emerged as a compelling target in oncology. Vps34 plays a pivotal role in the initiation of autophagy, a cellular process that cancer cells can exploit to survive under stressful conditions. By catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P), Vps34 is essential for the assembly of the autophagosome. Inhibition of Vps34 offers a therapeutic strategy to block autophagy and potentially render cancer cells more susceptible to conventional therapies and immunotherapy. This technical guide focuses on Vps34-IN-2, a potent and selective inhibitor of Vps34, and its applications in cancer research.

This compound: A Potent and Selective Inhibitor

This compound is a novel small molecule inhibitor of Vps34. It exhibits high potency in enzymatic and cellular assays and demonstrates selectivity over other PI3K isoforms and mTOR.[1]

Quantitative Data for this compound

| Assay Type | Target | IC50 (nM) | Selectivity | Reference |

| Enzymatic Assay | Vps34 | 2 | mTOR (>10 µM), PI3Kα (2.7 µM), PI3Kβ (4.5 µM), PI3Kδ (2.5 µM), PI3Kγ (>10 µM) | [1] |

| GFP-FYVE Cellular Assay | Vps34 | 82 | - | [1] |

Mechanism of Action of Vps34 Inhibitors

Vps34 inhibitors, including this compound, exert their anti-cancer effects primarily through the inhibition of autophagy.[2] This can lead to a range of downstream consequences for cancer cells and the tumor microenvironment.

Key Mechanisms:

-

Autophagy Blockade: By inhibiting Vps34, these compounds prevent the formation of PI3P, a critical step in the initiation of autophagy. This leads to the accumulation of damaged organelles and proteins, which can induce cellular stress and apoptosis.

-

Sensitization to Other Therapies: Autophagy can be a pro-survival mechanism for cancer cells under metabolic stress induced by chemotherapy or targeted therapies. Vps34 inhibition can chemosensitize cancer cells.

-

Modulation of the Tumor Microenvironment: Inhibition of Vps34 has been shown to reprogram the tumor microenvironment from "cold" (non-immunogenic) to "hot" (immunogenic). This involves increasing the infiltration of cytotoxic T cells and natural killer (NK) cells, making tumors more responsive to immune checkpoint inhibitors.

References

The Selectivity Profile of Vps34-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Vps34-IN-2, a potent and selective inhibitor of the vacuolar protein sorting 34 (Vps34) kinase. This document details its inhibitory activity, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways.

Quantitative Selectivity Profile

This compound demonstrates high potency and selectivity for Vps34 over other lipid and protein kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators against Vps34

| Compound | Vps34 IC50 (nM) | Assay Type | Reference |

| This compound (PIK-III) | 18 | Enzymatic | [1] |

| Vps34-IN-1 | 25 | Enzymatic | [2] |

| SAR405 | 1.2 | Enzymatic (Kd = 1.5 nM) | [2][3] |

| Autophinib | 19 | Enzymatic | [2] |

Table 2: Selectivity of this compound against Class I PI3Ks and mTOR

| Target | This compound IC50 (µM) | Reference |

| PI3Kα | 2.7 | MedChemExpress Data |

| PI3Kβ | 4.5 | MedChemExpress Data |

| PI3Kδ | 1.2 | [1] |

| PI3Kγ | >10 | MedChemExpress Data |

| mTOR | >10 | MedChemExpress Data |

Note: A comprehensive public kinome scan profiling this compound against a broad panel of protein kinases was not identified during the literature review. The available data indicates high selectivity against the tested Class I PI3Ks and mTOR.

Signaling Pathways Involving Vps34

Vps34 is a class III phosphoinositide 3-kinase (PI3K) that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is a key signaling lipid that recruits effector proteins containing FYVE or PX domains to regulate membrane trafficking events, including autophagy and endosomal sorting. Vps34 functions within two major distinct protein complexes: Complex I and Complex II.

Caption: Vps34 Signaling Complexes and Inhibition by this compound.

Experimental Protocols

The selectivity profile of this compound is determined through a series of biochemical and cell-based assays.

Vps34 Enzymatic Assay (In Vitro)

This assay directly measures the kinase activity of purified Vps34 in the presence of the inhibitor.

Principle: The assay quantifies the phosphorylation of the lipid substrate, phosphatidylinositol (PI), by the Vps34 enzyme. The amount of phosphorylated product, phosphatidylinositol 3-phosphate (PI3P), is measured, typically using radiolabeled ATP ([γ-32P]ATP) and subsequent separation by thin-layer chromatography (TLC) or through luminescence-based ATP detection assays (e.g., ADP-Glo™).

Detailed Methodology:

-

Reagents and Buffers:

-

Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT. For Vps34, 2 mM MnCl2 is often added.

-

Substrate: Phosphatidylinositol (PI) liposomes.

-

Enzyme: Recombinant human Vps34/Vps15 complex.

-

ATP: [γ-32P]ATP or unlabeled ATP, depending on the detection method.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a reaction well, combine the kinase buffer, Vps34/Vps15 enzyme, and the inhibitor dilution. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding the PI substrate and ATP. d. Allow the reaction to proceed for a specified duration (e.g., 30-60 minutes) at 30°C. e. Terminate the reaction by adding a stop solution (e.g., 6M HCl). f. Extract the lipids. g. Separate the phosphorylated lipid product (PI3P) from the substrate (PI) and free ATP using thin-layer chromatography (TLC). h. Quantify the amount of PI3P formed using autoradiography or a phosphorimager. i. For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.

-

The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

-

GFP-FYVE Cellular Assay

This cell-based assay assesses the ability of an inhibitor to block Vps34 activity in a cellular context by monitoring the localization of a PI3P-binding probe.

Principle: The FYVE domain is a protein motif that specifically binds to PI3P. When fused to a fluorescent protein like GFP (GFP-FYVE), its localization to endosomal membranes, which are rich in PI3P, can be visualized by microscopy. Inhibition of Vps34 leads to a decrease in cellular PI3P levels, causing the GFP-FYVE probe to diffuse from endosomes into the cytoplasm.

Detailed Methodology:

-

Cell Line and Reagents:

-

Cell Line: A suitable cell line (e.g., U2OS, HeLa) stably expressing a GFP-2xFYVE construct.

-

Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Inhibitor: this compound dissolved in DMSO.

-

Imaging: High-content imaging system or confocal microscope.

-

-

Procedure: a. Seed the GFP-FYVE expressing cells into 96-well imaging plates and allow them to adhere overnight. b. Prepare serial dilutions of this compound in culture medium. c. Treat the cells with the inhibitor dilutions and a DMSO vehicle control for a specified time (e.g., 1-2 hours). d. Fix the cells with 4% paraformaldehyde. e. Stain the nuclei with a fluorescent dye (e.g., DAPI). f. Acquire images using a high-content imaging system.

-

Data Analysis:

-

An image analysis algorithm is used to quantify the punctate GFP fluorescence (representing endosome-localized GFP-FYVE) versus the diffuse cytoplasmic fluorescence.

-

The ratio of punctate to diffuse fluorescence is calculated for each condition.

-

The percentage of inhibition of GFP-FYVE localization is determined for each inhibitor concentration.

-

The IC50 value is calculated from the dose-response curve.

-

Experimental Workflow for Selectivity Profiling

The characterization of a Vps34 inhibitor like this compound follows a logical workflow to establish its potency, selectivity, and cellular activity.

Caption: Workflow for Vps34 Inhibitor Selectivity Profiling.

References

Vps34-IN-2 and Its Impact on Endosomal Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Vps34-IN-2, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We delve into the core mechanism of Vps34 in regulating endosomal trafficking and detail the specific impact of its inhibition by this compound. This document summarizes key quantitative data, provides detailed experimental protocols for assessing cellular effects, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Vps34 and Endosomal Trafficking

Vacuolar protein sorting 34 (Vps34) is the sole class III PI3K in mammals, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[1] This lipid second messenger is a critical determinant of endosomal identity and function, recruiting a variety of effector proteins that contain PI(3)P-binding domains such as FYVE and PX domains. These effectors orchestrate key events in endosomal trafficking, including endosome fusion, sorting of cargo, and the maturation of early endosomes to late endosomes and lysosomes.

Vps34 exists in two primary, distinct complexes:

-

Complex I (C-I): Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is predominantly involved in the initiation of autophagy.[2]

-

Complex II (C-II): In this complex, ATG14L is replaced by UVRAG. C-II is primarily associated with the regulation of endosomal trafficking, including the sorting of cargo destined for lysosomal degradation.[2][3]

The precise regulation of Vps34 activity is therefore crucial for maintaining cellular homeostasis through the proper functioning of both the autophagic and endocytic pathways.

This compound: A Selective Vps34 Inhibitor

This compound is a small molecule inhibitor that exhibits high potency and selectivity for Vps34. Its utility as a research tool lies in its ability to acutely and specifically block the production of PI(3)P, allowing for the detailed study of Vps34-dependent cellular processes.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following table summarizes key quantitative data.

| Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| Enzymatic Assay | Vps34 | 2 | - | [4] |

| GFP-FYVE Cellular Assay | Vps34 | 82 | - | [4] |

| Antiviral Activity (SARS-CoV-2) | - | 3100 | - | [4] |

| Antiviral Activity (HCoV-229E) | - | 700 | - | [4] |

| Selectivity vs. mTOR | mTOR | >10000 | - | [4] |

| Selectivity vs. PI3Kα | PI3Kα | 2700 | - | [4] |

| Selectivity vs. PI3Kβ | PI3Kβ | 4500 | - | [4] |

| Selectivity vs. PI3Kδ | PI3Kδ | 2500 | - | [4] |

| Selectivity vs. PI3Kγ | PI3Kγ | >10000 | - | [4] |

Impact of this compound on Endosomal Trafficking

Inhibition of Vps34 with this compound leads to a rapid depletion of endosomal PI(3)P, resulting in a cascade of effects on endosomal structure and function.

Disruption of Endosome Maturation

This compound treatment disrupts the normal maturation of early endosomes into late endosomes. A key aspect of this is the altered activity and localization of Rab GTPases, which are master regulators of vesicular trafficking.

-

Rab5 and Early Endosomes: Rab5 is crucial for the formation and function of early endosomes. It recruits Vps34 to the endosomal membrane, initiating PI(3)P production. While Vps34 inhibition might be expected to decrease Rab5 activity, studies have shown that loss of Vps34 function can lead to an increase in Rab5-GTP levels, suggesting a negative feedback loop.[5][6] However, the recruitment of PI(3)P-dependent effectors like EEA1 to early endosomes is impaired.

-

Rab7 and Late Endosomes: The transition from Rab5-positive early endosomes to Rab7-positive late endosomes is a critical step in the degradative pathway. Vps34-generated PI(3)P is required for the recruitment of factors that facilitate this Rab conversion. Inhibition of Vps34 leads to an accumulation of enlarged, Rab7-positive late endosomes, indicating a block in their further maturation or fusion with lysosomes.[7]

Impaired Cargo Trafficking

The disruption of endosome maturation by this compound has significant consequences for the trafficking of internalized cargo.

-

EGFR Degradation: The epidermal growth factor receptor (EGFR) is a well-studied cargo protein that is sorted into multivesicular bodies (MVBs) within late endosomes for degradation in the lysosome. This process is dependent on Vps34 activity. Inhibition of Vps34 with compounds like this compound impairs the degradation of EGFR, leading to its accumulation.[7][8]

-

Transferrin Recycling: In contrast to the degradative pathway, the recycling of the transferrin receptor (TfR) back to the plasma membrane from early endosomes appears to be largely independent of Vps34 activity.[1][7] This highlights the specific role of Vps34 in the degradative arm of the endocytic pathway.

Effects on Macropinocytosis

Macropinocytosis is a form of bulk fluid-phase endocytosis that is important for nutrient uptake in certain cell types, particularly cancer cells. Vps34 plays a crucial role in the maturation and survival of macropinosomes. Inhibition of Vps34 with this compound has been shown to decrease the survival of macropinosomes and reduce fluid-phase uptake.[9][10]

Signaling Pathways and Experimental Workflows

Vps34 Signaling in Endosome Maturation

The following diagram illustrates the central role of Vps34 in the transition from early to late endosomes.

Caption: Vps34 signaling cascade in endosome maturation.

Experimental Workflow for Assessing this compound Effects

This diagram outlines a general workflow for investigating the impact of this compound on endosomal trafficking.

Caption: Workflow for studying this compound's effects.

Detailed Experimental Protocols

GFP-FYVE Redistribution Assay

This assay visualizes the cellular levels of PI(3)P by monitoring the localization of a GFP-tagged protein containing the FYVE domain, which specifically binds to PI(3)P on endosomal membranes.

Materials:

-

Cells stably expressing a GFP-2xFYVE construct (e.g., HeLa or U2OS cells)

-

This compound (and vehicle control, e.g., DMSO)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

Seed GFP-2xFYVE expressing cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1-2 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI.

-

Image the cells using a fluorescence microscope. In untreated cells, GFP-2xFYVE will appear as distinct puncta, representing PI(3)P-positive endosomes. In this compound-treated cells, the GFP signal will become diffuse throughout the cytoplasm due to the depletion of PI(3)P.[11][12]

EGFR Degradation Assay

This protocol assesses the effect of this compound on the ligand-induced degradation of EGFR using Western blotting.

Materials:

-

Cells expressing EGFR (e.g., HeLa, A431)

-

This compound (and vehicle control)

-

Serum-free medium

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-EGFR, anti-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for at least 4 hours.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western blotting with the anti-EGFR and loading control antibodies.[13][14]

-

Quantify the EGFR band intensity and normalize it to the loading control to determine the rate of degradation.

Transferrin Recycling Assay

This assay tracks the uptake and recycling of fluorescently labeled transferrin to assess the integrity of the recycling endocytic pathway.

Materials:

-

Cells (e.g., HeLa)

-

This compound (and vehicle control)

-

Serum-free medium

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin)

-

Ice-cold PBS

-

4% PFA

-

Fluorescence microscope

Protocol:

-

Plate cells on coverslips.

-

Serum-starve the cells for 30 minutes.

-

Pre-treat with this compound or vehicle for 1 hour.

-

Incubate the cells with fluorescently labeled transferrin (e.g., 25 µg/mL) for 30 minutes at 37°C to allow uptake.

-

Wash the cells with ice-cold PBS to stop endocytosis.

-

To measure recycling, incubate the cells in fresh, pre-warmed, serum-containing medium for various chase times (e.g., 0, 5, 15, 30 minutes).

-

At each time point, fix the cells with 4% PFA.

-

Image the cells by fluorescence microscopy and quantify the intracellular fluorescence intensity at each time point to determine the rate of transferrin recycling.[9][15]

Macropinocytosis Assay (Dextran Uptake)

This method quantifies the level of macropinocytosis by measuring the uptake of high-molecular-weight fluorescent dextran.

Materials:

-

Cells of interest

-

This compound (and vehicle control)

-

Serum-free medium

-

Fluorescently labeled dextran (70 kDa, e.g., FITC-dextran)

-

Ice-cold PBS

-

4% PFA

-

Fluorescence microscope or flow cytometer

Protocol:

-

Plate cells in a multi-well plate.

-

Pre-treat with this compound or vehicle for 1 hour.

-

Incubate the cells with fluorescent dextran (e.g., 1 mg/mL) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells thoroughly with ice-cold PBS to remove surface-bound dextran.

-

Fix the cells with 4% PFA.

-

For microscopy-based analysis, image the cells and quantify the intracellular dextran fluorescence per cell.

-

For flow cytometry-based analysis, detach the cells and analyze the fluorescence intensity of the cell suspension.[10][16]

Conclusion

This compound is a powerful chemical probe for dissecting the intricate roles of Vps34 in endosomal trafficking. Its high selectivity allows for the confident attribution of observed cellular phenotypes to the inhibition of Vps34. As detailed in this guide, inhibition of Vps34 with this compound profoundly impacts the maturation of endosomes, the trafficking of degradative cargo, and the process of macropinocytosis. The provided protocols offer a robust framework for researchers to investigate these effects in their specific experimental systems. A thorough understanding of the cellular consequences of Vps34 inhibition is critical for advancing our knowledge of fundamental cell biology and for the development of novel therapeutic strategies targeting Vps34-dependent pathways in diseases such as cancer and neurodegeneration.

References

- 1. Quantitative correlative microscopy reveals the ultrastructural distribution of endogenous endosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phagocytosis Capacity Analysis Service by FITC-Dextran Uptake Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Scholars@Duke publication: Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells. [scholars.duke.edu]

- 5. embopress.org [embopress.org]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. m.youtube.com [m.youtube.com]

- 9. Integrin and transferrin recycling assay [bio-protocol.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. escholarship.org [escholarship.org]

Vps34-IN-2: A Technical Guide to a Potent and Selective Vps34 Inhibitor

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, playing a pivotal role in intracellular vesicle trafficking, most notably in the initiation of autophagy and in endosomal sorting.[1][2] Vps34 catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid second messenger that recruits effector proteins to specific membrane domains.[1][2][3] Given its critical role in cellular homeostasis, dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[2]

This technical guide provides an in-depth overview of Vps34-IN-2, a novel, potent, and selective inhibitor of Vps34.[4][5] We will delve into its discovery, mechanism of action, and key experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and utilizing this valuable chemical probe.

Vps34 Signaling Pathways

Vps34 functions within two major, mutually exclusive protein complexes: Complex I and Complex II.[1][6][7]

-

Complex I (The Autophagy Initiation Complex): Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is essential for the initiation of autophagy.[1][7] Upon induction of autophagy (e.g., by nutrient starvation), Complex I is recruited to the phagophore, where it generates PtdIns3P. This PtdIns3P-rich microenvironment serves as a docking site for downstream autophagy-related proteins, driving the expansion and closure of the autophagosome.

-

Complex II (The Endosomal Trafficking Complex): In this complex, ATG14L is replaced by UVRAG. Complex II is primarily localized to endosomal membranes and is involved in regulating endosomal maturation and trafficking, as well as in the fusion of autophagosomes with lysosomes.[1][2][8]

The differential composition of these complexes dictates their subcellular localization and specific functions. This compound, by inhibiting the catalytic activity of Vps34, effectively blocks the production of PtdIns3P, thereby disrupting the signaling cascades downstream of both complexes.

Discovery and Development Workflow

The discovery of a potent and selective Vps34 inhibitor like this compound typically follows a structured drug discovery pipeline. This process begins with the identification of a chemical scaffold with inhibitory activity against Vps34, often through high-throughput screening (HTS). Subsequent medicinal chemistry efforts focus on optimizing this initial hit to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Data for this compound

This compound has demonstrated high potency and selectivity in a variety of assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) |

| Enzymatic Assay | Vps34 | 2 |

| GFP-FYVE Cellular Assay | Vps34 | 82 |

Data sourced from MedchemExpress and GlpBio.[4][5]

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (µM) |

| PI3Kα | 2.7 |

| PI3Kβ | 4.5 |

| PI3Kδ | 2.5 |

| PI3Kγ | >10 |

| mTOR | >10 |

Data sourced from MedchemExpress and GlpBio.[4][5]

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration |

| Bioavailability | 85% | Oral (po) |

| Time to Maximum Concentration (Tmax) | 0.5 hours | Oral (po) |

| Plasma Clearance | 2.3 L/h/kg | Intravenous (iv) |

| Volume of Distribution at Steady State | Moderate | Intravenous (iv) |

| Terminal Elimination Half-life | Short | Intravenous (iv) |

Data sourced from MedchemExpress and GlpBio.[4][5]

Table 4: Antiviral Activity of this compound

| Virus Strain | IC50 (µM) |

| SARS-CoV-2 | 3.1 |

| HCoV-229E | 0.7 |

Data sourced from MedchemExpress and GlpBio.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of this compound.

Vps34 Enzymatic Assay (ADP-Glo™ Assay)

The ADP-Glo™ kinase assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Purified recombinant Vps34 enzyme

-

This compound

-

ATP

-

PtdIns substrate

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 4 mM MgCl2, 1 mM EGTA, 0.1% CHAPS, 2 mM MnCl2, 2 mM DTT)[9][10]

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the Vps34 enzyme, PtdIns substrate, and this compound (or DMSO for control) to the reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

GFP-FYVE Cellular Assay

This cell-based assay is used to monitor the levels of PtdIns3P in living cells. The FYVE domain specifically binds to PtdIns3P, and a GFP-tagged FYVE domain (GFP-FYVE) will localize to PtdIns3P-rich endosomal membranes, appearing as fluorescent puncta. Inhibition of Vps34 leads to a decrease in PtdIns3P levels and a diffuse cytoplasmic GFP signal.

Materials:

-

Cells stably expressing a GFP-2xFYVE construct (e.g., U2OS or HeLa cells)

-

This compound

-

Cell culture medium and supplements

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed the GFP-FYVE expressing cells in a multi-well plate suitable for imaging.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 1-4 hours).

-

Fix the cells with paraformaldehyde or image live cells.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of GFP-FYVE puncta per cell using image analysis software.

-

Determine the IC50 value based on the reduction in GFP-FYVE puncta.

LC3 Turnover Assay by Immunoblotting

This assay measures autophagic flux by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[11][12] When using an autophagy inhibitor that blocks a late stage (e.g., lysosomal fusion), an accumulation of LC3-II is observed. For an early-stage inhibitor like this compound, the assay is often performed in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess the flux.[11]

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

This compound

-

Lysosomal inhibitor (e.g., bafilomycin A1)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and blotting equipment

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Plate cells and allow them to attach.

-

Treat cells with this compound and/or a known autophagy inducer (e.g., starvation, rapamycin). A parallel set of wells should be co-treated with a lysosomal inhibitor for the last 2-4 hours of the experiment to measure autophagic flux.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary anti-LC3 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/actin or LC3-II/LC3-I ratio.

Conclusion

This compound is a valuable research tool for elucidating the multifaceted roles of Vps34 in cellular physiology and disease. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies of autophagy and endosomal trafficking. The experimental protocols outlined in this guide provide a framework for utilizing this compound to further our understanding of these fundamental cellular processes.

References

- 1. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vps34 is a phosphatidylinositol 3-kinase, not a phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Two Distinct Vps34 Phosphatidylinositol 3–Kinase Complexes Function in Autophagy and Carboxypeptidase Y Sorting inSaccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation Mechanisms of the VPS34 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endosomal Vps34 complex II structure uncovered [babraham.ac.uk]

- 9. Autophagy Detection | LC3 Conversion Assay [promega.com]

- 10. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC3 conversion autophagy assay [bio-protocol.org]

Vps34-IN-2: A Potent and Selective Inhibitor of Vps34 Kinase

An In-depth Technical Guide on the IC50 Values, Experimental Protocols, and Signaling Pathways Associated with Vps34-IN-2

This compound is a novel and potent inhibitor of Vacuolar Protein Sorting 34 (Vps34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family. Vps34 plays a critical role in fundamental cellular processes, including autophagy and endosomal trafficking, by catalyzing the formation of phosphatidylinositol 3-phosphate (PtdIns(3)P)[1][2][3][4]. This document provides a comprehensive overview of the inhibitory activity of this compound, detailing its IC50 values in both enzymatic and cellular contexts, the experimental methodologies used for these determinations, and the signaling pathways in which Vps34 is a key regulator.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency and selectivity of this compound have been characterized through various assays. The following tables summarize the quantitative data regarding its half-maximal inhibitory concentration (IC50) against Vps34 and other related kinases.

Table 1: IC50 Values of this compound in Enzymatic and Cellular Assays

| Assay Type | Target | IC50 (nM) |

| Enzymatic Assay | Vps34 | 2[5] |

| Cellular Assay (GFP-FYVE) | Vps34 | 82[5] |

Table 2: Selectivity Profile of this compound Against Other PI3K Isoforms and mTOR

| Target Kinase | IC50 (µM) |

| PI3Kα | 2.7[5] |

| PI3Kβ | 4.5[5] |

| PI3Kδ | 2.5[5] |

| PI3Kγ | >10[5] |

| mTOR | >10[5] |

The data clearly demonstrates that this compound is a highly potent inhibitor of Vps34 with a significant selectivity over class I PI3Ks and mTOR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the descriptions of the key experimental protocols used to determine the IC50 values of this compound.

Vps34 Enzymatic Assay Protocol

The in vitro enzymatic activity of Vps34 is commonly assessed using a kinase assay that measures the production of ADP, a byproduct of the ATP-dependent phosphorylation of phosphatidylinositol (PtdIns).

Principle: The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in ADP production in its presence.

Materials:

-

Purified Vps34 enzyme

-

PtdIns substrate

-

ATP

-

This compound (or other test compounds)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-